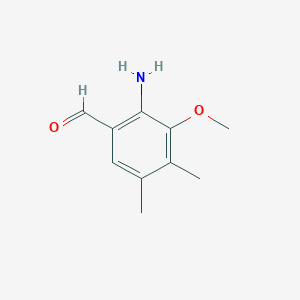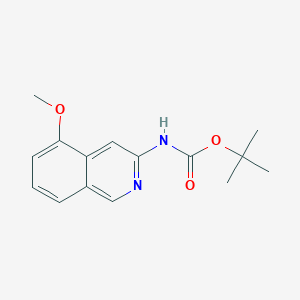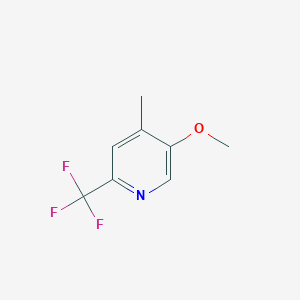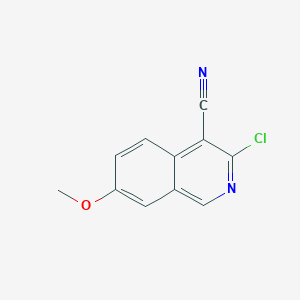
3-Chloro-7-methoxyisoquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-methoxyisoquinoline-4-carbonitrile: is an organic compound with the molecular formula C11H7ClN2O . It belongs to the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group at the third position, a methoxy group at the seventh position, and a carbonitrile group at the fourth position of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 7-methoxyisoquinoline to introduce a nitro group at the desired position.
Reduction: The reduction of the nitro group to an amino group.
Cyanation: The conversion of the amino group to a carbonitrile group using reagents like sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
3-Chloro-7-methoxyisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted isoquinolines.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of reduced isoquinoline derivatives.
Hydrolysis: Formation of isoquinoline carboxylic acids.
科学研究应用
3-Chloro-7-methoxyisoquinoline-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties.
作用机制
The mechanism of action of 3-Chloro-7-methoxyisoquinoline-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carbonitrile group can also play a role in the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
3-Chloro-7-methoxyisoquinoline: Lacks the carbonitrile group.
7-Methoxyisoquinoline-4-carbonitrile: Lacks the chloro group.
3-Chloroisoquinoline-4-carbonitrile: Lacks the methoxy group.
Uniqueness
3-Chloro-7-methoxyisoquinoline-4-carbonitrile is unique due to the presence of all three functional groups (chloro, methoxy, and carbonitrile) on the isoquinoline ring. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC 名称 |
3-chloro-7-methoxyisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-7(4-8)6-14-11(12)10(9)5-13/h2-4,6H,1H3 |
InChI 键 |
XQBNPWHUPYGOFX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CN=C(C(=C2C=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-2-chloro-7-methyl-1H-benzo[d]imidazole](/img/no-structure.png)
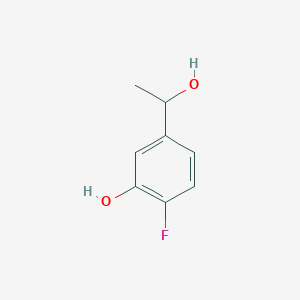

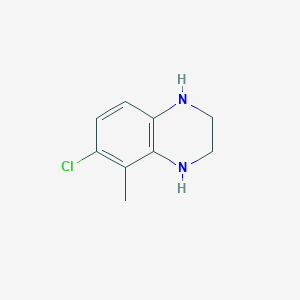

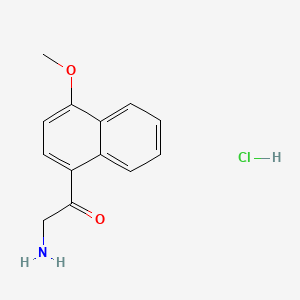
![2-(2-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13671545.png)
